dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester)
Overview
Description
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is a compound that features an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . This compound is widely used in various scientific fields due to its unique properties, such as water solubility and reduced immunogenicity .
Mechanism of Action
Target of Action
The primary target of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) are free primary amines on the target molecule . The compound can react with these amines to install a protected thiol connected to the molecule via the dPEG® linker .
Mode of Action
dPEG®8-SATA contains an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . The compound reacts with one or more free primary amines on the target molecule to install a protected thiol connected to the molecule via the dPEG® linker . The acetyl group is easily removed by mild chemical deprotection with hydroxylamine hydrochloride, exposing the free thiol, which can then be used to form a disulfide or thiol ether bond to another molecule .
Pharmacokinetics
The dpeg® linker imparts water solubility to the molecule, which could potentially enhance its bioavailability .
Result of Action
The result of dPEG®8-SATA’s action is the formation of a protected thiol connected to the target molecule via the dPEG® linker . This could potentially modify the target molecule’s function, stability, and interactions with other molecules.
Action Environment
The dPEG® spacer makes the molecule water soluble, allowing dPEG®8-SATA to dissolve and react in water without needing an organic solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by the aqueous environment and pH.
Biochemical Analysis
Biochemical Properties
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) plays a crucial role in biochemical reactions due to its ability to react with primary amines on target molecules. The NHS ester group of dPEG®8-SATA reacts with free primary amines to form stable amide bonds, thereby installing a protected thiol group on the target molecule via the dPEG® linker . This reaction is commonly used to modify proteins, peptides, and other biomolecules. The dPEG® linker imparts water solubility and reduces immunogenicity, aggregation, and precipitation of crosslinked proteins . The acetyl group can be easily removed by mild chemical deprotection, exposing the free thiol for further reactions, such as forming disulfide or thiol ether bonds .
Cellular Effects
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) influences various cellular processes by modifying proteins and other biomoleculesFor example, the modification of cell surface proteins with dPEG®8-SATA can alter cell-cell interactions and receptor-mediated signaling . Additionally, the enhanced water solubility and reduced immunogenicity provided by the dPEG® linker can improve the biocompatibility of modified biomolecules, leading to more efficient cellular uptake and reduced immune responses .
Molecular Mechanism
The molecular mechanism of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) involves the formation of stable amide bonds between the NHS ester group and primary amines on target molecules . This reaction installs a protected thiol group on the target molecule via the dPEG® linker. The acetyl-protected thiol can be deprotected using hydroxylamine hydrochloride, exposing the free thiol for further reactions . The free thiol can then participate in disulfide or thiol ether bond formation with other thiol-reactive groups, enabling the crosslinking of biomolecules . This mechanism allows for precise control over the distance between the target molecule and the thiol group, facilitating specific biochemical modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) can change over time due to factors such as stability and degradation. dPEG®8-SATA is typically stable when stored at -20°C and protected from moisture . Prolonged exposure to ambient conditions can lead to degradation and reduced reactivity . In in vitro and in vivo studies, the long-term effects of dPEG®8-SATA on cellular function can vary depending on the specific application and experimental conditions . It is essential to optimize storage and handling conditions to maintain the stability and efficacy of dPEG®8-SATA in laboratory experiments .
Dosage Effects in Animal Models
The effects of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) in animal models can vary with different dosages. At lower dosages, dPEG®8-SATA may effectively modify target biomolecules without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage for each specific application to achieve the desired biochemical modifications while minimizing potential side effects .
Metabolic Pathways
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is involved in metabolic pathways that include the interaction with enzymes and cofactors. The NHS ester group reacts with primary amines, forming stable amide bonds and introducing a thiol group into the target molecule . This modification can affect metabolic flux and metabolite levels, depending on the specific biomolecules involved . The dPEG® linker enhances the solubility and stability of the modified biomolecules, facilitating their participation in various metabolic pathways .
Transport and Distribution
Within cells and tissues, dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is transported and distributed through interactions with transporters and binding proteins. The dPEG® linker imparts water solubility, allowing dPEG®8-SATA to dissolve and react in aqueous environments without the need for organic solvents . This property enhances the distribution and localization of dPEG®8-SATA within cells and tissues, facilitating its interaction with target biomolecules . The reduced immunogenicity of the dPEG® linker also contributes to improved biocompatibility and reduced immune responses .
Subcellular Localization
The subcellular localization of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) can influence its activity and function. The dPEG® linker and acetyl-protected thiol group can direct dPEG®8-SATA to specific cellular compartments or organelles . Post-translational modifications and targeting signals may further enhance the localization and activity of dPEG®8-SATA within cells . Understanding the subcellular localization of dPEG®8-SATA is essential for optimizing its use in biochemical applications and achieving precise modifications of target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dPEG®8-SATA involves the reaction of a dPEG® linker with an acetyl-protected thiol and an NHS ester. The acetyl group is introduced to protect the thiol group during the reaction . The reaction conditions typically involve mild chemical deprotection with hydroxylamine hydrochloride to expose the free thiol .
Industrial Production Methods
Industrial production of dPEG®8-SATA follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
dPEG®8-SATA undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The acetyl group is removed by mild chemical deprotection with hydroxylamine hydrochloride, exposing the free thiol.
Common Reagents and Conditions
Hydroxylamine Hydrochloride: Used for deprotection of the acetyl group.
Primary Amines: React with the NHS ester to form amide bonds.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Free Thiol: Exposed after deprotection of the acetyl group.
Scientific Research Applications
dPEG®8-SATA has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
dPEG®8-SATA is unique due to its combination of an acetyl-protected thiol and an NHS ester on a single molecular weight dPEG® linker . Similar compounds include:
dPEG®4-SATA (S-acetyl-dPEG®4-NHS ester): Shorter linker length.
dPEG®12-SATA (S-acetyl-dPEG®12-NHS ester): Longer linker length.
SPDP-dPEG®4-NHS ester: Contains a different functional group.
These similar compounds vary in linker length and functional groups, providing different properties and applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO13S/c1-22(27)40-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-32-7-6-31-5-4-25(30)39-26-23(28)2-3-24(26)29/h2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUXUXSZGJYBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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